molecular formula C11H13NO4 B155637 Diethyl pyridine-3,4-dicarboxylate CAS No. 1678-52-0

Diethyl pyridine-3,4-dicarboxylate

Cat. No. B155637
CAS RN: 1678-52-0
M. Wt: 223.22 g/mol
InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N
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Description

Diethyl pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H13NO4 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .


Synthesis Analysis

The synthesis of diethyl pyridine-3,4-dicarboxylate and its derivatives has been reported in several studies . For instance, one study described the synthesis of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates catalyzed by CoCl2/K-10 montmorillonite in water . Another study reported the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates in good yields by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .


Molecular Structure Analysis

The molecular structure of diethyl pyridine-3,4-dicarboxylate can be represented by the SMILES string CCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC . The molecular weight of this compound is 253.29 .


Chemical Reactions Analysis

Diethyl pyridine-3,4-dicarboxylate has been used in various chemical reactions. For example, it has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode . It has also been used as an electron donor in allylation and photooxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl pyridine-3,4-dicarboxylate include a melting point of 178-183 °C (lit.) and solubility in organic solvents .

Scientific Research Applications

Hair Growth Enhancement

A study by Juchaux et al. (2020) demonstrated that a combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol could synergize on biological pathways associated with hair growth, showing benefits in hair density.

Crystal Structure Study

Armas et al. (2003) focused on the crystal structure of diethyl 4-(4-bromo­phenyl)-6-methyl­thieno­[2,3-b]­pyridine-2,5-di­carboxyl­ate, exploring intermolecular and intramolecular hydrogen bonds in this compound. This study enhances the understanding of such compounds' molecular structures Armas et al. (2003).

Synthesis of Novel Compounds

Yin and Tan (2003) reported the synthesis of eleven multifunctional compounds with pyridine-2,6-dicarboxylic acid, showcasing the versatility of diethyl pyridine derivatives in chemical synthesis Yin & Tan (2003).

Synthesis of Pyran Derivatives

Kudyakova et al. (2017) explored the synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate, contributing to the synthetic potential of such pyran compounds in creating trifluoromethylated pyridine derivatives Kudyakova et al. (2017).

Formation of Heterocyclic Systems

Ahmed (2002) utilized diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate in synthesizing novel heterocyclic systems. This shows the application of diethyl pyridine derivatives in creating complex molecular structures Ahmed (2002).

Fluorescence Properties in Complexes

Rui-ren et al. (2006) synthesized Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, highlighting the fluorescence properties of these complexes and their potential in fluoroimmunoassay applications Rui-ren et al. (2006).

Synthesis of Isoxazole Derivatives

Ruano et al. (2005) provided a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating the role of diethyl pyridine derivatives in developing diverse isoxazole compounds Ruano et al. (2005).

Synthesis of Antimicrobial Compounds

Prakash et al. (2011) synthesized new diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates with antimicrobial evaluation, showcasing the potential of diethyl pyridine derivatives in creating pharmacologically active compounds Prakash et al. (2011).

Safety And Hazards

Diethyl pyridine-3,4-dicarboxylate should be handled with care to avoid skin and eye contact. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, gas, or vapors .

Future Directions

The future directions of research on diethyl pyridine-3,4-dicarboxylate could involve further exploration of its potential applications in various fields. For instance, it could be used as a building block for the synthesis of new compounds with potential pharmaceutical applications .

properties

IUPAC Name

diethyl pyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSRDUNOOIMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350251
Record name diethyl pyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pyridine-3,4-dicarboxylate

CAS RN

1678-52-0
Record name diethyl pyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-pyridinedicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Jones, RK Jones - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Pyridine-2,3- and -3,4-dicarboxylates have been condensed with dialkyl succinates and dialkyl glutarates to give diethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (7), diethyl 5,8-…
Number of citations: 16 pubs.rsc.org
RK Jones - 1972 - eprints.keele.ac.uk
The methods of synthesis of benzocyclohepteneones are reviewed. A sequential Claisen - Dieckmann condensation has been used to prepare di-alkyl 5,9-dihydroxy-7H-cyclohepta-[b]-…
Number of citations: 4 eprints.keele.ac.uk
CP Woodward, CJ Coghlan, T Rüther, TW Jones… - Tetrahedron, 2015 - Elsevier
This paper describes the synthesis and characterisation of targeted 2,2′-bipyridine-3,3′,4,4′-tetracarboxylic acid and 2,2′-bipyridine-4,4′,5,5′-tetracarboxylic acid via succinct …
Number of citations: 10 www.sciencedirect.com
S Akçay, M Ülger, F Kaynak Onurdağ… - Acta Chimica …, 2018 - avesis.gazi.edu.tr
In this study, new pyrido [3,4-d]pyridazine derivatives were synthesized and evaluated for their in vitro antibacterial, antifungal and antimycobacterial activities. Among the synthesized …
Number of citations: 7 avesis.gazi.edu.tr
R Nesi, S Chimichi, M Scotton… - Journal of the …, 1980 - pubs.rsc.org
The behaviour of some heterocyclic o-dicarboxylates towards 1,3-diphenylguanidine and sodium hydride was investigated. Whereas the pyridine and isothiazole derivatives (11) and (…
Number of citations: 7 pubs.rsc.org
I Sasaki - Synthesis, 2016 - thieme-connect.com
The scope of this short review is to point out how such an old reaction as the Kröhnke-type ring closure is still used nowadays to enable simple access to pyridines or polypyridines. …
Number of citations: 29 www.thieme-connect.com
CH CH - Indian Journal of Applied Chemistry, 1969 - The Society.
Number of citations: 0

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